

Fleroxacin and Pefloxacin in a Rat Abscess Model: A Comparative In Vivo Analysis

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Compound of Interest

Compound Name: *Fleroxacin*

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A study evaluating the in vivo performance of two fluoroquinolone antibiotics, **fleroxacin** and pefloxacin, in a rat abscess model demonstrated that both drugs are potentially effective for treating closed-space infections caused by susceptible microorganisms. The research highlighted differences in their pharmacokinetic profiles, specifically in their penetration into and persistence in abscess fluid.

Experimental Overview

The study utilized a rat model where abscesses were induced by the subcutaneous implantation of a dialysis tube unit contaminated with *Serratia marcescens*. The primary objective was to investigate and compare the penetration, pharmacokinetics, and therapeutic efficacy of **fleroxacin** and pefloxacin.^{[1][2]}

Following the induction of abscesses, the infected rats were administered either **fleroxacin** or pefloxacin intramuscularly at a dose of 20 mg/kg.^[2] The concentrations of the antibiotics were then measured in serum, interstitial fluid, and abscess fluid at 24 and 96 hours post-implantation.^{[1][2]}

Comparative Pharmacokinetics

Both **fleroxacin** and pefloxacin demonstrated significant penetration into the abscess fluid. However, **fleroxacin** achieved a higher peak concentration in the abscess fluid relative to its peak serum concentration.^{[1][2]} Notably, both antimicrobial agents persisted for a significantly longer duration in the abscess fluid compared to the serum.^{[1][2]}

Pharmacokinetic Parameters	Fleroxacin	Pefloxacin
Dose	20 mg/kg (intramuscular)	20 mg/kg (intramuscular)
Peak Serum Concentration	14.6 ± 4.7 mg/l	13 ± 2.9 mg/l
Peak Abscess Fluid Concentration (24h)	12.3 ± 2.5 mg/l	8.9 ± 2.2 mg/l
Abscess Fluid Penetration (Peak)	85% of peak serum concentration	68% of peak serum concentration
Abscess Fluid Concentration (96h)	4.7 ± 2.6 mg/l	4.5 ± 1.7 mg/l
Data sourced from Leibovitz et al., Journal of Antimicrobial Chemotherapy.[1][2]		

Therapeutic Efficacy

In terms of therapeutic outcomes, a single administration of either drug was insufficient to sterilize the abscesses.[1][2] However, after four consecutive administrations, all abscesses treated with either **fleroxacin** or pefloxacin were rendered sterile.[1][2] This suggests that a sustained course of treatment is necessary for the complete eradication of the infection in this model.

Experimental Protocols

Rat Abscess Model Induction:

- A dialysis tube unit was contaminated with *Serratia marcescens*.
- The contaminated unit was then surgically implanted into the subcutaneous tissue of the rats to induce the formation of an abscess.[1][2]

Drug Administration and Sample Collection:

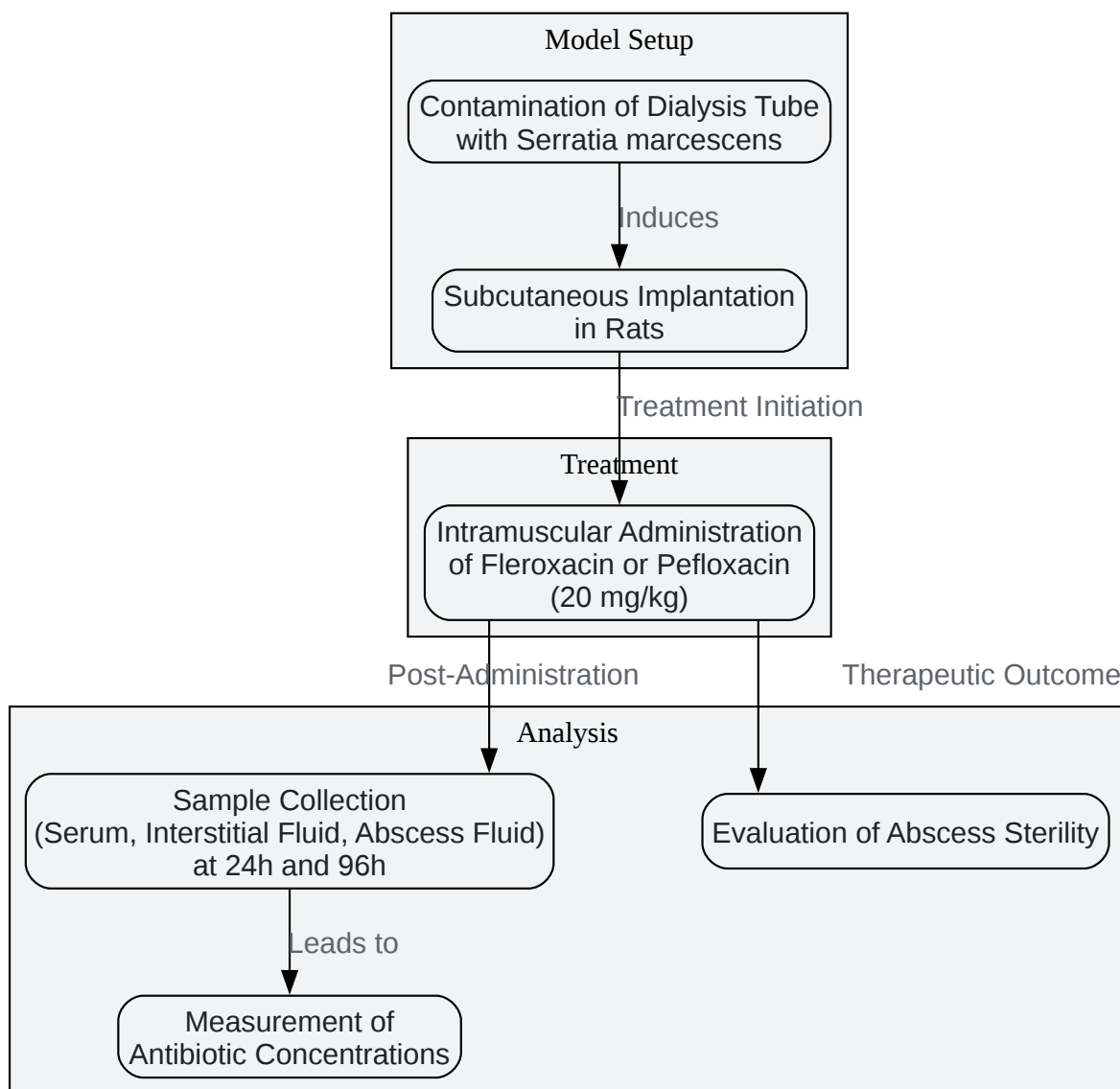
- **Fleroxacin** and pefloxacin were administered intramuscularly at a dosage of 20 mg/kg.[2]

- Samples of serum, interstitial fluid, and abscess fluid were collected at 24 and 96 hours after the implantation of the contaminated dialysis tube.[\[1\]](#)[\[2\]](#)
- Antibiotic concentrations in the collected fluids were measured at various time intervals after the final drug administration.[\[1\]](#)[\[2\]](#)

Therapeutic Efficacy Evaluation:

- A group of rats received a single dose of either antibiotic, and the abscesses were subsequently analyzed for sterility.
- Another group of rats received four consecutive doses of either antibiotic, followed by an analysis of the abscesses for sterility.[\[1\]](#)[\[2\]](#)

Experimental Workflow



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Caption: Experimental workflow for the in vivo comparison of **Fleroxacin** and Pefloxacin.

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References

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- 2. The pharmacokinetics and therapeutic efficacy of fleroxacin and pefloxacin in a rat abscess model - PubMed [pubmed.ncbi.nlm.nih.gov]
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